2-(2H-1,3-benzodioxol-5-yloxy)-1-[3-(cyclopropylmethoxy)pyrrolidin-1-yl]propan-1-one
Description
The compound 2-(2H-1,3-benzodioxol-5-yloxy)-1-[3-(cyclopropylmethoxy)pyrrolidin-1-yl]propan-1-one is a synthetic cathinone analog characterized by a propan-1-one backbone substituted with a benzodioxol-5-yloxy group and a 3-(cyclopropylmethoxy)pyrrolidin-1-yl moiety. Structurally, it shares features with controlled psychoactive substances such as MDPV and mephedrone, including the benzodioxol ring (associated with serotonin modulation) and a pyrrolidine group (linked to dopamine reuptake inhibition). Its molecular formula is C₁₈H₂₅NO₅, with a calculated molecular weight of 335.4 g/mol.
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yloxy)-1-[3-(cyclopropylmethoxy)pyrrolidin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO5/c1-12(24-14-4-5-16-17(8-14)23-11-22-16)18(20)19-7-6-15(9-19)21-10-13-2-3-13/h4-5,8,12-13,15H,2-3,6-7,9-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBEWNNYIGIWWRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC(C1)OCC2CC2)OC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2H-1,3-benzodioxol-5-yloxy)-1-[3-(cyclopropylmethoxy)pyrrolidin-1-yl]propan-1-one , with CAS number 2309585-48-4 , is a complex organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a benzodioxole moiety and a pyrrolidine structure , which are significant for its biological interactions. The molecular formula is with a molecular weight of 330.34 g/mol . The structural characteristics contribute to its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₈N₄O₄ |
| Molecular Weight | 330.34 g/mol |
| CAS Number | 2309585-48-4 |
The biological activity of this compound is primarily mediated through its interaction with various molecular targets, including enzymes and receptors. Key mechanisms include:
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, potentially affecting insulin signaling and glycogen synthesis regulation.
- Receptor Binding : The compound might interact with G protein-coupled receptors (GPCRs), which are crucial for numerous physiological processes.
Specific Targets
Research indicates that compounds with similar structures often engage with the following targets:
- Glycogen Synthase Kinase 3 Beta (GSK3B) : Involved in insulin signaling and regulation of glycogen metabolism.
- Protein Kinases : Modulates various signaling pathways by phosphorylating target proteins.
1. Antidiabetic Potential
Studies have shown that related compounds can influence insulin sensitivity and glucose metabolism. For instance, they may enhance glucose uptake in muscle cells by modulating GSK3B activity, thus contributing to potential antidiabetic effects .
2. Neuroprotective Effects
The benzodioxole moiety is known for neuroprotective activities. Compounds containing this structure have been studied for their ability to promote neuronal survival and protect against neurodegenerative diseases through modulation of apoptotic pathways .
3. Anticancer Properties
Preliminary studies suggest that this compound might exhibit anticancer properties by inhibiting cell proliferation and inducing apoptosis in cancer cell lines. The mechanism may involve the regulation of apoptosis-related proteins such as MCL1 and JUN .
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds structurally related to This compound :
- Insulin Regulation : A study highlighted how structurally similar compounds contribute to insulin regulation by affecting glycogen synthase activity, which is critical for glucose homeostasis .
- Neuronal Polarity : Research indicated that compounds with similar benzodioxole structures are necessary for establishing neuronal polarity and promoting axon outgrowth, suggesting potential applications in neuroregenerative therapies .
- Cancer Cell Studies : Investigations into the anticancer effects showed that related compounds could inhibit tumor growth by inducing apoptosis in breast cancer cell lines through modulation of MUC1 interactions with beta-catenin .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Pharmacological Comparisons
The table below highlights key differences between the target compound and related cathinone analogs:
Key Observations
Structural Modifications: The target compound’s benzodioxol-5-yloxy group replaces the benzodioxol-5-yl moiety in MDPV, introducing an ether linkage that may alter electronic properties and metabolic pathways.
Pharmacological Implications: MDPV’s pyrrolidine group and pentanone chain are critical for its high-affinity NDRI activity. The target compound’s shorter propanone backbone and bulky substituent might reduce dopamine transporter (DAT) binding but enhance serotonin transporter (SERT) affinity, similar to butylone’s serotonergic bias .
Metabolic Stability: Cyclopropyl groups are known to resist oxidative metabolism, suggesting the target compound may have a longer duration of action than MDPV, which undergoes rapid N-dealkylation .
Legal and Safety Considerations: While MDPV, mephedrone, and butylone are internationally controlled, the target compound’s structural novelty may exempt it from current regulations.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?
- Methodology : Begin with a nucleophilic substitution reaction between 2H-1,3-benzodioxol-5-ol and a pyrrolidine precursor. Use polar aprotic solvents (e.g., DMF) and heating (150°C, 20 hours) to facilitate coupling. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity by HPLC (>95%). Optimize stoichiometry of cyclopropylmethoxy-pyrrolidine derivatives to minimize side products .
Q. Which analytical techniques are critical for structural characterization of this compound?
- Methodology : Employ a combination of:
- 1H/13C NMR : Assign peaks based on coupling constants (e.g., benzodioxole protons at δ 6.7–7.3 ppm) and pyrrolidine ring protons (δ 3.0–3.5 ppm).
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (C19H23NO5) with <2 ppm error.
- FTIR : Identify carbonyl (C=O) stretch at ~1700 cm⁻¹ and ether (C-O-C) at ~1250 cm⁻¹ .
Q. How can researchers screen this compound for preliminary biological activity?
- Methodology : Use in vitro assays:
- Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli).
- Neuroprotection : MTT assay on SH-SY5Y cells under oxidative stress (H2O2-induced).
- Dose-response curves : Test concentrations from 1 nM to 100 µM, with triplicate replicates .
Advanced Research Questions
Q. How can enantiomeric resolution be achieved for stereoisomers of this compound?
- Methodology : Use chiral chromatography (e.g., Chiralpak IA column) with a mobile phase of hexane:isopropanol (90:10, v/v). Monitor elution via UV at 254 nm. Validate resolution using circular dichroism (CD) spectroscopy and compare retention times with racemic mixtures .
Q. What experimental designs are recommended to assess metabolic stability in hepatic microsomes?
- Methodology :
- Incubation : Mix compound (1 µM) with pooled human liver microsomes (0.5 mg/mL), NADPH (1 mM), and phosphate buffer (pH 7.4).
- Time points : Collect aliquots at 0, 5, 15, 30, and 60 minutes.
- Termination : Add ice-cold acetonitrile.
- Analysis : Quantify parent compound degradation via LC-MS/MS. Calculate half-life (t1/2) using first-order kinetics .
Q. How can contradictory data on efficacy across cellular models be resolved?
- Methodology :
- Assay validation : Verify cell line authenticity (STR profiling) and culture conditions (e.g., serum-free vs. serum-containing media).
- Orthogonal assays : Compare results from MTT, ATP luminescence, and caspase-3/7 apoptosis assays.
- Pharmacokinetic profiling : Measure intracellular drug accumulation via LC-MS to rule out uptake variability .
Q. What computational strategies predict the compound’s binding affinity to target proteins?
- Methodology : Perform molecular docking (AutoDock Vina) against homology models of GPCRs or kinases. Validate with MD simulations (GROMACS) to assess binding stability. Correlate docking scores (ΔG) with IC50 values from enzyme inhibition assays .
Q. How can stability under abiotic conditions (pH, light) be systematically evaluated?
- Methodology :
- pH stability : Incubate compound in buffers (pH 1–13) at 37°C. Sample at 0, 24, 48 hours; analyze degradation by HPLC.
- Photostability : Expose to UV light (320–400 nm) in a light cabinet; monitor via UV-Vis spectroscopy for λmax shifts.
- Degradant identification : Use LC-QTOF-MS to characterize oxidation/hydrolysis products .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
